molecular formula C12H22O B13409153 1,11-Dodecadien-3-ol CAS No. 81943-76-2

1,11-Dodecadien-3-ol

Cat. No.: B13409153
CAS No.: 81943-76-2
M. Wt: 182.30 g/mol
InChI Key: UTIVIZWMQSJSNM-UHFFFAOYSA-N
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Description

1,11-Dodecadien-3-ol is a 12-carbon unsaturated alcohol characterized by two double bonds at positions 1 and 11 and a hydroxyl group at position 3. The molecular formula of the parent alcohol is inferred to be C₁₂H₂₀O (calculated molecular weight: 180.28 g/mol), though discrepancies arise when comparing its acetate (C₁₄H₂₄O₂, molecular weight: 224.34 g/mol) . This compound’s structural complexity and reactivity make it valuable in biochemical synthesis, though safety and stability data remain sparse.

Properties

CAS No.

81943-76-2

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodeca-1,11-dien-3-ol

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h3-4,12-13H,1-2,5-11H2

InChI Key

UTIVIZWMQSJSNM-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCC(C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,11-Dodecadien-3-ol can be synthesized through various methods. One common approach involves the Wittig reaction between an alkenal and a phosphorane with an appropriate carbon chain. This reaction typically yields a mixture of isomers, which can be separated using chromatographic techniques .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the hydroboration-oxidation of dodecadien-1-ol. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,11-Dodecadien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,11-Dodecadien-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1,11-Dodecadien-3-ol with analogous alcohols, focusing on molecular features, applications, and safety profiles:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Safety Information
This compound C₁₂H₂₀O* 180.28 (calculated) Two double bonds (1,11); secondary hydroxyl (3) Biomarker synthesis (via acetate derivative) Limited data; inferred reactivity due to unsaturation
Dodecan-1-ol C₁₂H₂₆O 186.33 Saturated; primary hydroxyl (1) Industrial surfactants, lubricants GHS07 (health hazard), GHS09 (environmental hazard); avoid water contamination
1-Undecen-3-ol C₁₁H₂₀O 170.29 One double bond (1); secondary hydroxyl (3) Meat flavor research (volatile compound) Kovats’ RI data available; no explicit safety hazards reported
3,7-Dimethyl-2,6-octadien-1-ol C₁₀H₁₆O 152.23 Two double bonds (2,6); branched; primary hydroxyl (1) Cosmetics, fragrances Irritant (GHS05); avoid skin/eye contact
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl C₁₅H₂₄O 220.35 Two double bonds (6,10); triple bond (1); tertiary hydroxyl (3) Not specified High structural complexity; potential reactivity due to triple bond
(E)-9,11-Dodecadien-1-ol C₁₂H₂₂O 186.30 Two double bonds (9,11); primary hydroxyl (1) Not specified Data sourced from NIST; no explicit hazards reported

Key Comparisons:

Structural Complexity and Reactivity :

  • This compound’s conjugated diene system and secondary hydroxyl group may enhance reactivity compared to saturated alcohols like Dodecan-1-ol. However, it is less reactive than compounds with triple bonds (e.g., 6,10-Dodecadien-1-yn-3-ol) .
  • Branching in compounds like 3,7-Dimethyl-2,6-octadien-1-ol increases steric hindrance, reducing volatility compared to linear analogs .

Functional Group Positioning :

  • Primary alcohols (e.g., Dodecan-1-ol) are more stable and less prone to oxidation than secondary alcohols (e.g., this compound).
  • Hydroxyl position influences solubility: Terminal hydroxyls (Dodecan-1-ol) enhance hydrophilicity, while internal hydroxyls (this compound) may reduce water solubility.

Applications: Saturated alcohols (Dodecan-1-ol) dominate industrial applications due to stability, while unsaturated alcohols are niche (e.g., 1-Undecen-3-ol in flavor chemistry ). this compound’s specialized role in biomarker synthesis highlights its utility in medical diagnostics .

Safety and Handling: Unsaturated alcohols generally require stricter storage (e.g., inert atmospheres) to prevent polymerization or oxidation. Branched dienols (3,7-Dimethyl-2,6-octadien-1-ol) carry irritant risks, necessitating PPE during handling .

Biological Activity

1,11-Dodecadien-3-ol is a compound that has garnered interest in various biological studies due to its potential applications in pest control and its physiological effects on insects. This article provides a detailed overview of the biological activities associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is an unsaturated alcohol with the molecular formula C12H22OC_{12}H_{22}O. It possesses two double bonds and is structurally categorized under the class of alkenes. Its synthesis and characterization have been documented in various studies, highlighting its significance in both chemical and biological contexts.

Insect Behavior Modulation

This compound has been shown to influence mating behaviors and other physiological responses in insects. Research indicates that it can act as a pheromone or pheromone antagonist, affecting the mating success of species such as the codling moth (Cydia pomonella) . This property suggests potential applications in pest management strategies, where manipulating insect behavior can lead to reduced populations of agricultural pests.

Antioxidant Properties

The antioxidant activity of this compound has been explored through various assays. For instance, studies have utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods to assess its capacity to neutralize free radicals. The results indicated that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .

Assay Method IC50 Value (mg/mL) Comparison
DPPH1.125Higher than VC (0.853)
ABTS1.963Comparable to VC (0.945)

Pest Control Applications

A notable study involved the application of this compound as a potential insect repellent. Researchers found that exposure to this compound significantly decreased mating success in male codling moths when used in controlled environments. This finding supports the idea that this compound could be effectively integrated into pest control strategies to manage populations of this economically significant pest .

Antioxidant Efficacy

In another study focusing on the antioxidant properties of various compounds, this compound was compared with established antioxidants like ascorbic acid. The results demonstrated that while it had lower efficacy than ascorbic acid at certain concentrations, it still exhibited a notable capacity for scavenging free radicals, suggesting its potential role in formulations aimed at reducing oxidative damage in biological systems .

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